(6-(Trifluoromethyl)pyrimidin-4-yl)methanol

Lipophilicity Drug-likeness Medicinal Chemistry

(6-(Trifluoromethyl)pyrimidin-4-yl)methanol (CAS 1356111-18-6) is a heterocyclic building block characterized by a pyrimidine core bearing a trifluoromethyl group at the 6-position and a methanol group at the 4-position. Its molecular formula is C6H5F3N2O, with a molecular weight of 178.11 g/mol, and it is commonly supplied at purities of 95% or 97%.

Molecular Formula C6H5F3N2O
Molecular Weight 178.11 g/mol
CAS No. 1356111-18-6
Cat. No. B1402984
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6-(Trifluoromethyl)pyrimidin-4-yl)methanol
CAS1356111-18-6
Molecular FormulaC6H5F3N2O
Molecular Weight178.11 g/mol
Structural Identifiers
SMILESC1=C(N=CN=C1C(F)(F)F)CO
InChIInChI=1S/C6H5F3N2O/c7-6(8,9)5-1-4(2-12)10-3-11-5/h1,3,12H,2H2
InChIKeyXLEZWHHCIPCFBE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(6-(Trifluoromethyl)pyrimidin-4-yl)methanol | CAS 1356111-18-6 | C6H5F3N2O


(6-(Trifluoromethyl)pyrimidin-4-yl)methanol (CAS 1356111-18-6) is a heterocyclic building block characterized by a pyrimidine core bearing a trifluoromethyl group at the 6-position and a methanol group at the 4-position . Its molecular formula is C6H5F3N2O, with a molecular weight of 178.11 g/mol, and it is commonly supplied at purities of 95% or 97% . The compound serves as a versatile synthetic intermediate in medicinal chemistry and agrochemical development, where the electron-withdrawing trifluoromethyl group modulates electronic properties and lipophilicity, while the primary alcohol provides a reactive handle for further derivatization .

Why Generic Substitution of (6-(Trifluoromethyl)pyrimidin-4-yl)methanol Fails: Reactivity and Physicochemical Divergence


In the context of drug discovery and chemical synthesis, closely related pyrimidine building blocks are not interchangeable. The specific substitution pattern of (6-(Trifluoromethyl)pyrimidin-4-yl)methanol, with its trifluoromethyl and methanol groups precisely located, dictates its unique reactivity and physicochemical profile. Even minor alterations, such as moving the substituents to different positions on the pyrimidine ring or replacing the alcohol with a different functional group (e.g., an amine, a carboxylic acid, or a halide), can result in significant changes in lipophilicity (LogP), hydrogen bonding capacity, and electronic properties [1]. These divergences directly impact the compound's suitability as an intermediate for specific reaction pathways (e.g., esterification vs. nucleophilic substitution) and the physicochemical attributes of final drug candidates. The following quantitative evidence demonstrates specific, measurable advantages of this precise molecule over its closest structural analogs.

Quantitative Differentiation Guide for (6-(Trifluoromethyl)pyrimidin-4-yl)methanol vs. Closest Analogs


Physicochemical Divergence: Lipophilicity (LogP) vs. [6-(Trifluoromethyl)pyrimidin-4-yl]methanamine

The LogP value, a critical determinant of drug-likeness (membrane permeability and solubility), for (6-(Trifluoromethyl)pyrimidin-4-yl)methanol (Target) is reported as 0.63, indicating a balanced hydrophilic-lipophilic profile suitable for CNS drug development. In contrast, its closest amine analog, [6-(Trifluoromethyl)pyrimidin-4-yl]methanamine (Comparator), has a calculated LogP of ~1.2 . This shift toward higher lipophilicity in the amine analog can significantly alter in vivo distribution and metabolic stability, underscoring that the alcohol functional group provides a distinct and quantifiable physicochemical advantage for certain applications.

Lipophilicity Drug-likeness Medicinal Chemistry

Reactivity Divergence: Hydrogen Bond Donor/Acceptor Count vs. [6-(Trifluoromethyl)pyrimidin-4-yl]methanamine

The number of hydrogen bond donors and acceptors dictates a molecule's ability to participate in intermolecular interactions, which is fundamental to both its reactivity as a synthetic intermediate and its biological target engagement. (6-(Trifluoromethyl)pyrimidin-4-yl)methanol possesses 1 H-bond donor (the alcohol proton) and 3 H-bond acceptors . In contrast, its amine analog [6-(Trifluoromethyl)pyrimidin-4-yl]methanamine would possess 2 H-bond donors (NH2) and 2 H-bond acceptors [1]. This fundamental difference in hydrogen bonding capacity directs which specific synthetic transformations are feasible (e.g., the alcohol is a superior handle for esterification, while the amine is better for amide bond formation) and influences the types of biological targets each core is suited to modulate.

Hydrogen Bonding Reactivity Synthetic Chemistry

Synthetic Utility Divergence: Regioselective Derivatization vs. 5-Substituted Pyrimidine Analogs

The 4-(hydroxymethyl) group on the target compound provides a reactive site that is electronically and sterically distinct from other positions on the pyrimidine ring. This regioselectivity is a key differentiator from 5-substituted pyrimidine analogs, such as 5-(trifluoromethyl)pyrimidin-2-ylmethanol. In (6-(Trifluoromethyl)pyrimidin-4-yl)methanol, the electron-withdrawing trifluoromethyl group at the 6-position activates the 4-position for nucleophilic substitution, while the alcohol itself can be easily activated for further coupling [1]. In contrast, a 5-substituted analog would exhibit a completely different electronic distribution and regiochemical reactivity, leading to different products under identical reaction conditions. This specific substitution pattern is essential for the synthesis of patented derivatives, where the 4-position must be functionalized as a key step in building complex, biologically active molecules [1].

Regioselectivity Synthesis Building Block

Validated Research and Industrial Application Scenarios for (6-(Trifluoromethyl)pyrimidin-4-yl)methanol


Medicinal Chemistry: Synthesis of Kinase Inhibitor and GPCR Modulator Scaffolds

The core 6-(trifluoromethyl)pyrimidin-4-yl scaffold is a privileged structure in drug discovery, particularly for kinase inhibitors and GPCR modulators. (6-(Trifluoromethyl)pyrimidin-4-yl)methanol serves as a crucial synthetic building block for constructing these complex molecules. The alcohol handle allows for the facile attachment of various pharmacophores via ester or ether linkages, while the trifluoromethyl group enhances metabolic stability and target binding affinity [1]. As evidenced in numerous patents, this specific substitution pattern is essential for achieving the desired potency and selectivity profiles in lead compounds targeting indications such as cancer, inflammation, and cardiovascular disease [1]. Procurement of this precise intermediate is a non-negotiable step in executing these published synthetic routes.

Agrochemical Discovery: Development of Novel Herbicides and Fungicides

The electron-withdrawing properties of the trifluoromethyl group, combined with the reactivity of the hydroxymethyl moiety, make (6-(Trifluoromethyl)pyrimidin-4-yl)methanol a valuable intermediate in the development of next-generation agrochemicals. The pyrimidine core is a common motif in commercial herbicides and fungicides. The target compound's specific substitution pattern allows researchers to explore new chemical space by creating diverse libraries of derivatives through simple reactions like esterification and oxidation. The resulting compounds are then screened for activity against resistant weed species or fungal pathogens, where the unique physicochemical properties conferred by the 6-CF3 group can lead to improved uptake and efficacy [2].

Chemical Biology: Synthesis of Bifunctional Probes and PROTACs

The primary alcohol of (6-(Trifluoromethyl)pyrimidin-4-yl)methanol offers a convenient site for conjugation to linkers or tags, making it an ideal starting point for creating bifunctional molecules. In the field of targeted protein degradation, this building block can be used to synthesize PROTAC (PROteolysis TArgeting Chimera) molecules. The pyrimidine core can be engineered to bind a protein of interest (POI), while the alcohol is used to attach a linker connected to an E3 ubiquitin ligase ligand [3]. The specific LogP and hydrogen bonding profile of this compound, compared to other linker handles, can influence the overall physicochemical properties and cellular permeability of the final PROTAC construct, making it a strategically chosen component in rational degrader design.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for (6-(Trifluoromethyl)pyrimidin-4-yl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.